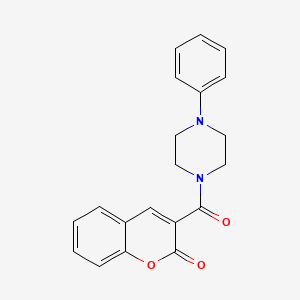
3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylpiperazin-1-carbonyl)coumarin is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The incorporation of a phenylpiperazine moiety into the coumarin structure enhances its pharmacological properties, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-carbonyl)coumarin typically involves the reaction of coumarin derivatives with phenylpiperazine. One common method is the condensation reaction between 3-carboxycoumarin and 4-phenylpiperazine in the presence of a coupling agent such as 1,1-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-(4-Phenylpiperazin-1-carbonyl)coumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-carbonyl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylpiperazine moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenylpiperazine moiety.
Scientific Research Applications
3-(4-Phenylpiperazin-1-carbonyl)coumarin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Industry: Utilized in the development of fluorescent dyes and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-carbonyl)coumarin involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one: Another coumarin derivative with a similar structure but different pharmacological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a phenylpiperazine moiety but a different core structure, used as an acetylcholinesterase inhibitor.
Uniqueness
3-(4-Phenylpiperazin-1-carbonyl)coumarin is unique due to its specific combination of the coumarin and phenylpiperazine moieties, which confer distinct pharmacological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(17-14-15-6-4-5-9-18(15)25-20(17)24)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIQALYIIRRQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)
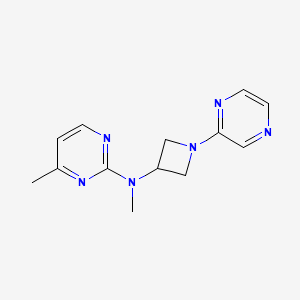
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372757.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2372759.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)
![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)
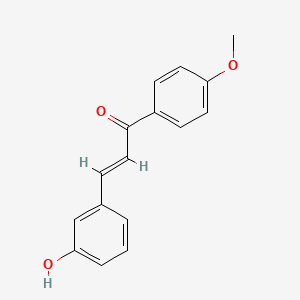
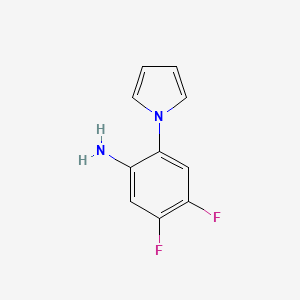
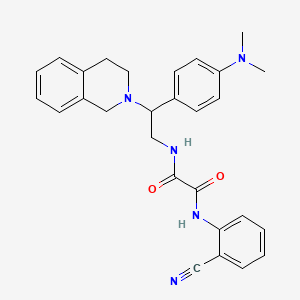
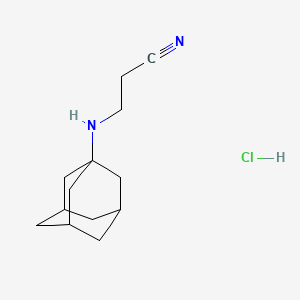
![N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2372771.png)
![3,4-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2372772.png)
